(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid (CAS: 1403590-49-7) is a specialized amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₀H₂₀N₂O₅, with a molecular weight of 368.38 g/mol. The compound features a 4-amino-2-methyl-4-oxobutanoic acid backbone, where the Fmoc group shields the α-amino group, enabling controlled deprotection during peptide chain assembly.
Properties
IUPAC Name |
(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20(18(24)25,10-17(21)23)22-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H2,21,23)(H,22,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVALBSODAWGFX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid, often referred to as a fluorenone derivative, has garnered attention for its potential biological activities. This compound is part of a larger class of fluorenone derivatives that exhibit various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of fluorenone derivatives with amino acids. The presence of the fluorenyl group enhances the lipophilicity and bioactivity of the resulting compounds. The synthesis typically involves coupling reactions that utilize various coupling agents and solvents to achieve optimal yields .
Antimicrobial Activity
Research indicates that fluorenone derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various fluorenone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the fluorenone structure influenced the antimicrobial efficacy. Specifically, electron-withdrawing groups on the aryl moiety enhanced activity against both planktonic and biofilm states of bacterial growth .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluorenone Derivative A | Staphylococcus aureus | 50 µg/mL |
| Fluorenone Derivative B | Escherichia coli | 75 µg/mL |
| (S)-2-(Fluorenyl)... | Bacillus anthracis | 40 µg/mL |
Antiviral Activity
The antiviral properties of fluorenone derivatives have also been explored. For instance, tilorone, a related compound, has shown effectiveness against viral infections by inhibiting viral replication mechanisms. Structural modifications in fluorenones can lead to enhanced antiviral activity, making them potential candidates for antiviral drug development .
Anticancer Activity
Fluorenone derivatives have been investigated for their anticancer potential. A series of studies have shown that certain structural modifications can increase antiproliferative activity against cancer cell lines. Compounds with linear alkyl groups demonstrated better activity compared to those with branched or bulky groups. The mechanism appears to involve inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study assessed the activity of several fluorenone derivatives against methicillin-resistant Staphylococcus aureus. The results indicated that specific modifications in the side chain led to a significant reduction in MIC values compared to standard antibiotics .
- Antiviral Mechanisms : Research on tilorone analogs revealed their capability to inhibit viral replication in vitro, suggesting that similar modifications in this compound could yield compounds with enhanced antiviral properties .
- Anticancer Studies : In vitro studies demonstrated that certain fluorenone derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating promising anticancer activity. The introduction of specific functional groups was found to correlate with increased cytotoxicity .
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The compound is often used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during the synthesis process. This strategy allows for the selective deprotection of amino acids, facilitating the assembly of complex peptides. The Fmoc group can be easily removed under basic conditions, making it advantageous for synthesizing peptides with sensitive functional groups .
Case Study: Synthesis of Bioactive Peptides
Research has demonstrated the successful incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid into bioactive peptides. For instance, it has been utilized in the synthesis of peptide hormones and neuropeptides that exhibit significant biological activity. These peptides often play crucial roles in cellular signaling and can be potential therapeutic agents .
Drug Development
Therapeutic Applications
The compound has been explored for its potential in drug development, particularly in the design of inhibitors for various enzymes and receptors. Its structural properties enable it to interact effectively with biological targets, making it a candidate for developing novel therapeutic agents against diseases such as cancer and metabolic disorders .
Example: Inhibitor Design
Inhibitors designed using this compound have shown promising results in preclinical studies. These inhibitors target specific pathways involved in tumor growth and metastasis, showcasing the compound's utility in creating effective cancer therapies .
Research Applications
Biochemical Studies
The compound is also employed in biochemical research to study protein interactions and enzyme mechanisms. Its ability to mimic natural substrates allows researchers to probe the active sites of enzymes and understand their catalytic mechanisms better .
Analytical Techniques
Moreover, this compound is utilized in various analytical techniques, such as mass spectrometry and NMR spectroscopy. These techniques help elucidate the structure and dynamics of peptides and proteins, contributing to our understanding of biological processes at the molecular level .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis with Fmoc protection strategy | Bioactive peptide hormones synthesis |
| Drug Development | Potential therapeutic agent for enzyme inhibitors targeting cancer and metabolic disorders | Preclinical studies on cancer therapy |
| Research Applications | Employed in biochemical studies to understand enzyme mechanisms and protein interactions | Mass spectrometry and NMR spectroscopy applications |
Comparison with Similar Compounds
Key Characteristics :
- Storage : Requires storage at 2–8°C in a dry, sealed container to prevent degradation .
- Hazards : Classified under GHS hazard codes H302 (harmful if swallowed) , H315 (skin irritation) , H319 (eye irritation) , and H335 (respiratory irritation) . Precautionary measures include avoiding dust inhalation (P261) and immediate eye rinsing (P305+P351+P338) .
- Applications: Primarily used in SPPS to incorporate modified amino acid residues into peptides, leveraging its oxo and amino groups for structural diversity .
The compound belongs to a family of Fmoc-protected amino acid derivatives, which vary in side-chain functional groups, influencing their physicochemical properties, hazards, and applications. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives
| Compound (CAS) | Molecular Formula | MW | Key Substituents | Hazards (GHS) | Storage Conditions | Applications |
|---|---|---|---|---|---|---|
| Target Compound (1403590-49-7) | C₂₀H₂₀N₂O₅ | 368.38 | 4-amino-2-methyl-4-oxo | H302, H315, H319, H335 | 2–8°C, dry | SPPS, peptide modification |
| (S)-2-...pent-4-ynoic acid (1632296-20-8) | - | - | Pent-4-ynoic acid | H302, H315, H319, H335 | Not specified | Lab chemical synthesis |
| (S)-2-...4-methoxy-4-oxo (2044710-58-7) | C₂₁H₂₁NO₆ | 383.40 | Methoxy, oxo | Acute Toxicity (Cat 4) | Stable storage | R&D, professional use |
| (S)-2-...4-cyanobutanoic acid (913253-24-4) | C₂₀H₁₈N₂O₄ | 350.37 | 4-cyano | H302, H315, H319, H335 | 2–8°C | Click chemistry probes |
| (S)-2-...4-azidobutanoic acid (942518-20-9) | C₁₉H₁₈N₄O₄ | 374.37 | 4-azido | Not specified | Not specified | Bioconjugation, azide-alkyne cycloaddition |
Structural and Functional Differences
Side-Chain Modifications: The target compound’s 4-amino-2-methyl-4-oxo group provides dual functionality for hydrogen bonding and steric effects, mimicking natural amino acids like aspartic acid . Pent-4-ynoic acid () introduces an alkyne group, enabling click chemistry but increasing flammability risks . 4-cyano derivatives () exhibit enhanced electrophilicity, useful for nucleophilic substitutions, but may reduce solubility in aqueous media .
Hazard Profiles :
- Most compounds share H302, H315, H319, H335 hazards, necessitating standard PPE (gloves, goggles) and ventilation .
- The methoxy-oxo derivative () has broader acute toxicity (oral, dermal, inhalation Cat 4), demanding stricter handling protocols .
Stability and Storage: Compounds with electron-withdrawing groups (e.g., cyano, azido) often require cold storage (2–8°C) to prevent degradation . Hydrochloride salts () enhance solubility in polar solvents but are hygroscopic, requiring airtight containers .
Synthetic Utility: The target compound is ideal for synthesizing peptides with β-amino acid motifs, while bromo derivatives () facilitate Suzuki-Miyaura cross-coupling for biaryl peptide tags . Benzyloxy-protected analogs () are stable under acidic conditions, suitable for orthogonal protection strategies .
Research Findings
- Solubility : The target compound ’s oxo group improves water solubility compared to tert-butoxy variants (), critical for aqueous-phase reactions .
- Toxicity : Despite structural similarities, azido derivatives () lack full toxicological data, underscoring the need for caution in handling .
- Reactivity : The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., cyclohexylidene in ), enhancing coupling efficiency in SPPS .
Q & A
Q. What are the standard protocols for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid?
The synthesis typically involves sequential protection and coupling steps:
- Amino Protection : The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium carbonate or triethylamine) in dichloromethane or dimethylformamide .
- Coupling Reactions : Activated esters (e.g., HATU or DIC) facilitate peptide bond formation. For example, coupling with methyloxobutanoic acid derivatives requires anhydrous conditions and inert atmospheres .
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Protection | Fmoc-Cl, Na₂CO₃, DCM, 0–25°C | Amino group protection |
| Coupling | HATU, DIPEA, DMF, 4Å MS | Activation of carboxyl group |
| Deprotection | 20% piperidine/DMF, 10 min | Fmoc removal for further elongation |
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves impurities and confirms retention time .
- NMR : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₃N₃O₅: 394.1612) .
Q. How should this compound be stored to maintain stability?
- Storage Conditions : Store at 2–8°C in sealed, light-protected containers under inert gas (argon/nitrogen). Avoid moisture and strong acids/bases, which degrade the Fmoc group .
- Stability Data : Shelf life >12 months under recommended conditions. Decomposition occurs at >40°C or pH <4 .
Advanced Research Questions
Q. What mechanistic insights exist for Fmoc deprotection under basic conditions?
Deprotection kinetics depend on the base strength and steric environment:
- Piperidine vs. Morpholine : Piperidine (20% in DMF) achieves >95% deprotection in 10 minutes due to its nucleophilic amine, while morpholine requires longer reaction times (30+ minutes) .
- Side Reactions : Prolonged exposure to base (>30 min) may cause β-elimination or racemization, especially in sterically hindered residues .
Q. How does stereochemical integrity impact coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Chiral Purity : Use chiral HPLC (e.g., Chirobiotic T column) to confirm enantiomeric excess (>98% for optimal coupling). Impurities >2% reduce yield by 15–30% due to mismatched stereochemistry .
- Coupling Agents : HATU outperforms DIC in retaining stereochemistry, with <1% epimerization observed in model peptides .
Q. What strategies mitigate side reactions during prolonged peptide elongation?
Q. How does the compound’s stability vary under different solvent systems?
Data Contradictions and Resolutions
Q. How should researchers reconcile conflicting toxicity data in safety reports?
- Acute Toxicity : Some SDS reports classify oral LD₅₀ as Category 4 (H302: harmful if swallowed) , while others state "no data available" .
- Resolution : Assume worst-case precautions (gloves, goggles, fume hoods) and follow OSHA/CLP guidelines for handling until compound-specific studies are published .
Q. Why do synthesis yields vary across literature reports?
Variations arise from:
- Coupling Agents : HATU (90–95% yield) vs. DIC (70–80%) .
- Solvent Quality : Anhydrous DMF (<50 ppm H₂O) improves activation efficiency by 20% .
Methodological Recommendations
Q. What protocols optimize large-scale (>10 g) production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
